molecular formula C13H20N2O4S2 B5522629 N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE

N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE

Cat. No.: B5522629
M. Wt: 332.4 g/mol
InChI Key: SBKSRJVWTVDHAC-UHFFFAOYSA-N
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Description

N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE is an organic compound characterized by the presence of a cyclopropylmethyl group and a propyl group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzene-1,4-disulfonyl chloride with cyclopropylmethylamine and propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropylmethyl and propyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N1-(CYCLOPROPYLMETHYL)-N1-ETHYLBENZENE-1,4-DISULFONAMIDE
  • N1-(CYCLOPROPYLMETHYL)-N1-BUTYLBENZENE-1,4-DISULFONAMIDE
  • N1-(CYCLOPROPYLMETHYL)-N1-ISOPROPYLBENZENE-1,4-DISULFONAMIDE

Uniqueness

N1-(CYCLOPROPYLMETHYL)-N1-PROPYLBENZENE-1,4-DISULFONAMIDE is unique due to the specific combination of cyclopropylmethyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities .

Properties

IUPAC Name

4-N-(cyclopropylmethyl)-4-N-propylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-2-9-15(10-11-3-4-11)21(18,19)13-7-5-12(6-8-13)20(14,16)17/h5-8,11H,2-4,9-10H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKSRJVWTVDHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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